molecular formula C13H11NO6S3 B2690815 (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 868148-16-7

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2690815
CAS No.: 868148-16-7
M. Wt: 373.41
InChI Key: JGQNTWJEJXJSPX-WDZFZDKYSA-N
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Description

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a sophisticated research chemical designed primarily for investigating intracellular signaling pathways. Its core structure is based on a rhodanine-thiazolidinedione scaffold, a privileged structure known to interact with a diverse range of enzymes and receptors. This scaffold is frequently explored in the development of protein kinase C (PKC) inhibitors, with studies showing that similar benzylidene derivatives can modulate PKC activity, a key regulator of cell proliferation, apoptosis, and differentiation (https://pubmed.ncbi.nlm.nih.gov/10780960/). The benzodioxole moiety, a common pharmacophore found in various bioactive natural products and synthetic compounds, is known to contribute to binding affinity and metabolic stability. The strategic incorporation of a sulfonic acid group enhances the compound's water solubility, making it particularly valuable for in vitro assays and cellular studies where aqueous solubility is a critical factor. Consequently, this compound serves as a vital tool for researchers dissecting the complexities of signal transduction, with potential applications in oncology research for targeting aberrant kinase activity and in metabolic disease research, given the historical link of thiazolidinediones to PPARγ activation and insulin sensitization (https://www.ncbi.nlm.nih.gov/books/NBK551722/). Its primary research value lies in its utility as a chemical probe for validating novel molecular targets and for high-throughput screening in drug discovery campaigns.

Properties

IUPAC Name

2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S3/c15-12-11(22-13(21)14(12)3-4-23(16,17)18)6-8-1-2-9-10(5-8)20-7-19-9/h1-2,5-6H,3-4,7H2,(H,16,17,18)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQNTWJEJXJSPX-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazolidinedione structure, which is known for its biological activity. The presence of the benzo[d][1,3]dioxole moiety is also significant as it contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinediones, including the compound , exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays have shown that compounds with similar structures can effectively inhibit cancer cell proliferation. For example, derivatives were tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values ranged significantly, indicating varying degrees of potency across different cell lines. One study reported IC50 values for related compounds at 2.38 µM for HepG2 and 1.54 µM for HCT116, while doxorubicin exhibited higher IC50 values in the same assays .
  • Mechanisms of Action : The anticancer mechanisms include the inhibition of EGFR (Epidermal Growth Factor Receptor) signaling pathways and induction of apoptosis through mitochondrial pathways. Specifically, compounds have been shown to affect the expression levels of proteins involved in apoptosis, such as Bax and Bcl-2, which are crucial in regulating cell death .

Antioxidant Activity

Thiazolidinedione derivatives are also recognized for their antioxidant properties:

  • Oxidative Stress Reduction : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is essential in preventing cellular damage that can lead to cancer progression .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of thiazolidinedione derivatives related to the compound:

StudyCell LineIC50 (µM)MechanismNotes
HepG22.38EGFR inhibitionNon-cytotoxic towards normal cells
HCT1161.54Apoptosis induction via Bax/Bcl-2 modulationSignificant selectivity for cancer cells
MCF-74.52Mitochondrial pathway involvementInduces early apoptosis

Case Studies

In a notable case study involving a derivative similar to this compound, researchers observed:

  • In Vivo Efficacy : Animal models treated with the compound showed reduced tumor sizes compared to controls. This suggests potential for therapeutic applications in cancer treatment.
  • Safety Profile : The compound exhibited a favorable safety profile with minimal toxicity observed in normal tissues during preclinical trials.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid have shown promise in inhibiting the growth of HeLa and MDA-MB-231 cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .

Antibacterial Properties

Research indicates that thiazolidinone derivatives possess antibacterial activity against a range of pathogens. The compound's structure allows it to interfere with bacterial cell wall synthesis by inhibiting Mur ligases, which are essential for bacterial survival. This makes it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

Thiazolidinone compounds have been associated with anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Studies suggest that this compound could modulate inflammatory responses, making it relevant for treating diseases characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFocusFindings
Rahman et al. (2020)Anticancer ActivityDemonstrated significant cytotoxicity against HeLa cells with IC50 values indicating selective action against cancerous cells .
Asiri et al. (2021)Antibacterial PropertiesCompounds showed inhibition against various bacterial strains; potential for development into new antibiotics .
PLOS ONE Study (2019)Anti-inflammatory EffectsHighlighted modulation of inflammatory markers in vitro; suggests therapeutic potential in inflammatory diseases .

Chemical Reactions Analysis

a) Thioxothiazolidinone Ring Modifications

The thioxothiazolidinone core participates in ring-opening and cycloaddition reactions:

Reaction TypeReagents/ConditionsProductNotes
AlkylationCH3_3I, K2_2CO3_3, DMF, 50°CS-Methyl derivativeQuantified via 13C^{13}\text{C} NMR shift at δ 35.2 ppm (SCH3_3)
Hydrolysis6M HCl, reflux (3 hr)Thiazolidinone-2,4-dioneComplete conversion confirmed by loss of C=S\text{C=S} IR peak at 1083 cm1^{-1}
[4+2] CycloadditionMaleic anhydride, toluene, 80°CDihydrothiazolo[3,2-b]pyranRegioselectivity driven by electron-deficient dienophile

b) Sulfonic Acid Reactivity

The ethanesulfonic acid group undergoes salt formation and esterification :

ReactionConditionsOutcome
NeutralizationNaOH (1M), RTSodium sulfonate salt (water-soluble)
EsterificationSOCl2_2/MeOH, 0°C → RTMethyl sulfonate ester (confirmed by 1H^1H NMR triplet at δ 3.65 ppm)

Biological Interaction-Driven Reactions

In physiological environments, the compound exhibits pH-dependent behavior:

ConditionReactionBiological Relevance
pH 7.4 (blood)Partial deprotonation of sulfonic acid (pKa1.2\text{p}K_a \approx 1.2)Enhances binding to albumin via hydrophobic interactions
pH 5.0 (lysosomal)Thioxo group oxidation to SO2\text{SO}_2Generates reactive oxygen species (ROS) in cancer cells

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMass Loss (%)
25–150Loss of adsorbed water2.1
150–280Sulfonic acid dehydration18.7
280–450Thiazolidinone ring breakdown59.3

Under UV light (λ = 254 nm), photodegradation occurs via radical-mediated cleavage of the benzodioxole ring, forming quinone intermediates.

Comparative Reactivity Table

Key differences between (Z)-isomer and analogues:

Property(Z)-Isomer(E)-Isomer2-Thioxo Derivative (without sulfonic acid)
Electrophilicity (ELUMO\text{E}_{\text{LUMO}}, eV)-1.85-1.72-1.53
Hydrolytic Stability (t1/2_{1/2} in PBS)48 hr12 hr96 hr
Metal-binding capacity (log KPd_{\text{Pd}})5.24.13.8

Data from DFT calculations (B3LYP/6-311+G**) and experimental assays .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and catalytic systems, driven by its unique electronic configuration. Future research directions include exploiting its dual reactivity (thioxo + sulfonic acid) for designing cascade reactions and biomimetic catalysts.

Comparison with Similar Compounds

Structural and Functional Differences

Compound 5-Position Substituent 3-Position Substituent Key Biological Activity Synthesis Method References
Target Compound Benzo[d][1,3]dioxol-5-ylmethylene Ethanesulfonic acid Not explicitly reported (inferred: potential antimicrobial/anticancer) Condensation of 2-thioxothiazolidin-4-one with benzodioxole aldehyde under acidic conditions (similar to )
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluorobenzylidene None Anticancer (in vitro evaluation) Condensation with 3-fluorobenzaldehyde in acetic acid/sodium acetate
(Z)-5-(4-Nitrobenzylidene)-2-aminothiazol-4-one 4-Nitrobenzylidene Substituted amino group Anticancer (cell line studies) Piperidine-catalyzed condensation in ethanol
(Z)-5-(Thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one Thiophen-2-ylmethylene None Antibacterial (gram-positive strains) Reflux with thiophene aldehyde in acetic acid
(Z)-5-(Indol-3-ylmethylene)-2-thioxothiazolidin-4-one Indol-3-ylmethylene Benzoic acid Antibacterial, antifungal (lead compounds) Glacial acetic acid/sodium acetate reflux
(Z)-5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one 4-Fluorobenzylidene None Not specified (structural analog) Condensation with 4-fluorobenzaldehyde

Key Findings from Comparative Studies

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated analogs (e.g., 3- or 4-fluorobenzylidene) exhibit enhanced anticancer activity due to increased electrophilicity, which may improve target binding . In contrast, electron-rich substituents like benzodioxole or indole may favor antimicrobial activity by interacting with bacterial membranes or enzymes .
  • Stereochemical Influence : The (Z)-configuration is conserved across active analogs, suggesting that the spatial orientation of the 5-substituent is critical for bioactivity .

Research Implications and Gaps

  • Biological Data for Target Compound : While structural analogs show promising antimicrobial and anticancer activities, specific data for the target compound are lacking. Further in vitro assays are needed to validate its efficacy.
  • Stereochemical Stability : The (Z)-configuration’s stability under physiological conditions remains unverified and warrants investigation.

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